(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S2/c1-2-30-22(29)16-7-11-18(12-8-16)25-20(27)4-3-13-26-21(28)19(32-23(26)31)14-15-5-9-17(24)10-6-15/h5-12,14H,2-4,13H2,1H3,(H,25,27)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGBDIALTXYUMP-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidinone precursors with various aldehydes under acidic or basic conditions. The general reaction scheme includes:
- Condensation Reaction : The thiazolidinone reacts with an appropriate aldehyde to form a substituted thiazolidinone.
- Cyclization and Functionalization : Additional reactions introduce functional groups that enhance biological activity.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
Anticancer Properties
Thiazolidinones have also been studied for their anticancer effects. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM). The mechanism of action may involve the induction of apoptosis through caspase pathways and inhibition of key signaling proteins like c-Met and Ron tyrosine kinases .
Antioxidant Activity
The antioxidant properties of thiazolidinones are noteworthy, as certain derivatives have shown enhanced capacity to inhibit lipid peroxidation in vitro. This suggests potential protective effects against oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit critical enzymes involved in disease pathways, such as serine proteases and metalloproteases.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species Modulation : By acting as antioxidants, these compounds can modulate oxidative stress responses in cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against Staphylococcus aureus, finding significant inhibition at concentrations as low as 16 mg/mL .
- Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 and A549 cell lines revealed that certain thiazolidinones exhibit cytotoxicity with IC50 values ranging from 0.16 µM to 0.42 µM, indicating strong potential for anticancer applications .
Q & A
Q. How to validate HPLC methods for quantifying this compound in biological matrices?
- Methodological Answer:
- Linearity : Calibration curve (1–100 µg/mL) with .
- Recovery : Spike plasma samples at three concentrations (80%, 100%, 120%) and assess recovery (85–115%).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
